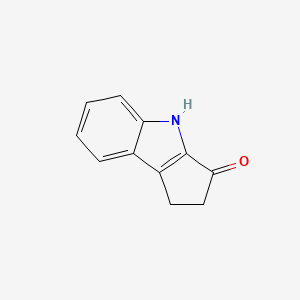

Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro-

Descripción general

Descripción

Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- is a naturally occurring indole alkaloid with a molecular formula of C11H9NO and a molecular weight of 171.19 g/mol. This compound is part of the indole family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Several synthetic protocols have been developed to prepare cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro-. Some of the prominent approaches include:

[3 + 2]-Cycloaddition: This method involves the cycloaddition of a 1,3-dipole with an alkene or alkyne to form the cyclopentane ring fused to the indole core.

Yonemitsu Condensation: This reaction involves the condensation of an indole derivative with an aldehyde or ketone under acidic conditions.

Gold(I) Catalysed Rautenstrauch Rearrangement: This method uses gold(I) catalysts to rearrange propargyl esters into cyclopent(b)indoles.

Bismuth(III) Catalysed Condensation: This approach uses bismuth(III) salts to catalyze the condensation of indole derivatives with carbonyl compounds.

Nazarov Cyclisation: This method involves the cyclisation of divinyl ketones under acidic conditions to form cyclopent(b)indoles.

Industrial Production Methods

Industrial production methods for cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability .

Análisis De Reacciones Químicas

Reduction Reactions

The ketone group in the cyclopentanone ring undergoes selective reduction. Sodium borohydride (NaBH₄) reduces the carbonyl to a secondary alcohol, yielding 2,4-dihydro-1H-cyclopenta[b]indol-3-ol derivatives. For example:

This reaction retains the indole core while modifying the cyclopentane ring’s functionality.

Acid-Catalyzed Aromatization

Treatment with Brønsted acids like p-toluenesulfonic acid (p-TsOH) induces aromatization. The cyclopentanone ring loses a water molecule, forming an aromatic cyclohepta[b]indole or related structures:

This transformation highlights the compound’s utility in accessing polycyclic aromatic systems.

Ring-Opening Reactions

Strong acids or bases cleave the cyclopentane ring. For instance:

-

Acidic conditions : Protonation of the carbonyl oxygen facilitates ring scission, producing linear indole-containing intermediates.

-

Basic conditions : Hydrolysis or nucleophilic attack at the carbonyl leads to ring-opening products .

Electrophilic Aromatic Substitution

The indole moiety participates in electrophilic substitution if substituents are present. Common reactions include:

-

Nitration : Introducing nitro groups at electron-rich positions (e.g., C5 or C7 of the indole ring).

-

Halogenation : Bromination or iodination using reagents like NBS or I₂ .

N-Functionalization

The indolic nitrogen undergoes alkylation or acylation. For example:

-

N-Alkylation : Reaction with alkyl halides (e.g., CH₃I) in basic media.

-

N-Acylation : Treatment with acyl chlorides (e.g., AcCl) to form amides .

Oxidation Pathways

Oxidants like KMnO₄ or CrO₃ convert the tetrahydrocyclopenta[b]indole framework into oxidized indole derivatives. This may involve dehydrogenation of the cyclopentane ring or further oxidation of the ketone group .

Cycloaddition and Multicomponent Reactions

While not directly reported for this compound, structurally related systems (e.g., vinylindoles) participate in (4 + 3) cycloadditions with oxyallyl cations to form cyclohepta[b]indoles . Analogous reactivity could be explored for 2,4-dihydro-1H-cyclopenta[b]indol-3-one under tailored conditions.

Aplicaciones Científicas De Investigación

Chemistry

Cyclopent(b)indol-3-one is utilized as a building block in synthetic organic chemistry. Its reactivity allows it to participate in various chemical reactions:

- Reactions :

- Oxidation : Utilizes oxidizing agents like potassium permanganate.

- Reduction : Involves reducing agents such as lithium aluminum hydride.

- Substitution : Engages in nucleophilic substitutions with halogens or other nucleophiles.

These reactions enable the synthesis of more complex molecules essential for various chemical applications.

Biology

The biological significance of cyclopent(b)indol-3-one is highlighted by its cytotoxic effects against cancer cell lines and its ability to inhibit specific enzymes:

- Cytotoxicity : Demonstrated effectiveness against various cancer cell lines.

- Enzyme Inhibition : Modulates enzyme activity linked to critical biological pathways.

This compound is being studied for its potential role in cancer therapy and other therapeutic areas.

Medicine

In medicinal chemistry, cyclopent(b)indol-3-one is explored for its therapeutic potential:

- Anticancer Agent : Investigated for its ability to induce apoptosis in cancer cells.

- Biological Pathway Modulation : Shows promise in modulating signaling pathways involved in cell proliferation.

Research continues to evaluate its efficacy and mechanism of action in clinical settings .

Industrial Applications

The compound is also significant in industrial contexts:

- Pharmaceutical Production : Used as an intermediate in synthesizing pharmaceuticals.

- Agrochemicals : Its derivatives are explored for use in agricultural applications.

The versatility of cyclopent(b)indol-3-one makes it valuable across multiple industries.

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study demonstrated that cyclopent(b)indol-3-one exhibits significant cytotoxicity against breast cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways. This finding supports further investigation into its potential as an anticancer therapeutic agent.

Case Study 2: Enzyme Inhibition

Research indicated that cyclopent(b)indol-3-one inhibits specific enzymes linked to tumor growth. The compound's interaction with these enzymes suggests a pathway for developing targeted therapies that could minimize side effects compared to conventional treatments.

Mecanismo De Acción

The mechanism of action of cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparación Con Compuestos Similares

Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- can be compared with other similar compounds, such as:

Cyclopenta[b]indoles: These compounds share a similar core structure but may have different substituents or functional groups.

Indole Derivatives: These compounds contain the indole core but may have different fused rings or substituents.

Tetrahydroindoles: These compounds contain a partially saturated indole core and may have different biological activities.

The uniqueness of cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- lies in its specific structure and the resulting biological activities and applications .

Actividad Biológica

Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on the biological effects of this compound, highlighting its potential in medicinal chemistry and pharmacology.

Chemical Structure and Properties

Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- is characterized by its unique bicyclic structure that integrates a cyclopentane unit with an indole framework. This structural configuration is pivotal for its biological activity and interaction with various biological targets.

1. Anticancer Properties

Research indicates that compounds related to the cyclopent(b)indole scaffold exhibit promising anticancer properties. For instance:

- Cytotoxicity : Cyclopent(b)indole derivatives have shown cytotoxic effects against several cancer cell lines. A study highlighted that derivatives of cyclopent(b)indole displayed significant activity against lung cancer cell lines (e.g., HCl-H460), with some compounds achieving IC50 values in the low micromolar range .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Cyclopent(b)indole Derivative | HCl-H460 | ~10 |

| Fischerindole L | HCl-H460 | ~5 |

2. Antimicrobial Activity

Cyclopent(b)indole derivatives have also been evaluated for antimicrobial properties. Certain analogs have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria:

- Antibacterial Efficacy : Compounds derived from cyclopent(b)indole showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | Bacteria | MIC (µM) |

|---|---|---|

| Cyclopent(b)indole Derivative | Staphylococcus aureus | 20 |

| Aplysinopsin | E. coli | 33 |

3. Neuroprotective Effects

The neuroprotective potential of cyclopent(b)indole derivatives has been explored in models of neurodegenerative diseases. These compounds may exert protective effects through antioxidant mechanisms and modulation of neuroinflammatory pathways .

The biological activity of cyclopent(b)indole is attributed to several mechanisms:

- Inhibition of Kinases : Some derivatives inhibit key kinases involved in cell proliferation and survival pathways, which can lead to apoptosis in cancer cells .

- Antioxidant Activity : These compounds also exhibit antioxidant properties that help mitigate oxidative stress, contributing to their neuroprotective effects .

- Antimicrobial Mechanisms : The exact mechanisms by which these compounds exert antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

Several case studies illustrate the therapeutic potential of cyclopent(b)indole derivatives:

- Anticancer Study : A recent study evaluated a series of cyclopent(b)indole derivatives against various cancer cell lines, demonstrating that structural modifications significantly influenced their cytotoxicity profiles.

- Neuroprotection in Animal Models : In vivo studies using mouse models of Alzheimer's disease showed that certain cyclopent(b)indole derivatives could reduce amyloid plaque formation and improve cognitive function.

Propiedades

IUPAC Name |

2,4-dihydro-1H-cyclopenta[b]indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-10-6-5-8-7-3-1-2-4-9(7)12-11(8)10/h1-4,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWIQXDDUMNRKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167374 | |

| Record name | Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16244-15-8 | |

| Record name | 1,4-Dihydrocyclopent[b]indol-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16244-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016244158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC127326 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.